molecular formula C11H13NO4 B7791064 (2R)-2-azaniumyl-4-oxo-4-phenylmethoxybutanoate

(2R)-2-azaniumyl-4-oxo-4-phenylmethoxybutanoate

Cat. No.: B7791064
M. Wt: 223.22 g/mol
InChI Key: VGALFAWDSNRXJK-SECBINFHSA-N
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Description

Compound “(2R)-2-azaniumyl-4-oxo-4-phenylmethoxybutanoate” is a chemical entity with specific properties and applications in various scientific fields. It is known for its unique structure and reactivity, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(2R)-2-azaniumyl-4-oxo-4-phenylmethoxybutanoate” involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct .

Industrial Production Methods: In industrial settings, the production of compound “this compound” follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Compound “(2R)-2-azaniumyl-4-oxo-4-phenylmethoxybutanoate” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .

Scientific Research Applications

Compound “(2R)-2-azaniumyl-4-oxo-4-phenylmethoxybutanoate” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of compound “(2R)-2-azaniumyl-4-oxo-4-phenylmethoxybutanoate” involves its interaction with specific molecular targets. It acts as a reagent in chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is attributed to its unique structure, which allows it to participate in various chemical processes .

Comparison with Similar Compounds

Uniqueness: Compound “(2R)-2-azaniumyl-4-oxo-4-phenylmethoxybutanoate” is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications. Its ability to participate in various chemical reactions and its use in different scientific fields highlight its versatility and importance .

Properties

IUPAC Name

(2R)-2-azaniumyl-4-oxo-4-phenylmethoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGALFAWDSNRXJK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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